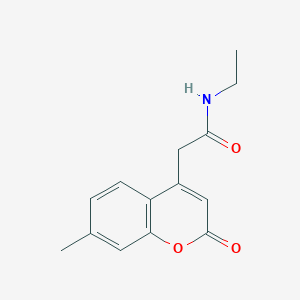

![molecular formula C15H10Cl3F3N2O B2571013 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide CAS No. 2085689-86-5](/img/structure/B2571013.png)

2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluopicolide is a fungicide used in agriculture to control diseases caused by oomycetes such as late blight of potato . It is classed as an acylpicolide .

Molecular Structure Analysis

The molecular formula of Fluopicolide is C14H8Cl3F3N2O . The InChI key is GBOYJIHYACSLGN-UHFFFAOYSA-N .Chemical Reactions Analysis

The precise mode of action of Fluopicolide is not known, but it is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This mode of action differs from other available fungicides used to control oomycetes and it can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .Physical And Chemical Properties Analysis

Fluopicolide has a molar mass of 383.58 g·mol−1 . It appears as a fine crystalline beige powder . The melting point is 150 °C . It has a weakly phenol-like odor . The vapor pressure was found to be 3.03 × 10-7 Pa at 20 °C .Scientific Research Applications

- Antiviral Activity : Researchers have investigated the potential of this compound as an antiviral agent. Its unique structure, including the trifluoromethylpyridine moiety, makes it an interesting candidate for inhibiting viral replication pathways .

- Molecular Docking Studies : In silico studies have explored its binding interactions with biological targets, such as HIV-1 enzymes. These investigations provide insights into its potential as an anti-HIV drug .

- Trifluoromethylpyridines as Pesticides : The compound’s trifluoromethylpyridine group has been studied for its pesticidal properties. Researchers have synthesized related derivatives and evaluated their efficacy against pests .

- Protodeboronation Reactions : The compound has been used in catalytic protodeboronation reactions, leading to the formation of valuable products. Its reactivity with boronic esters has been explored .

Medicinal Chemistry and Drug Development

Pesticide Research

Organic Synthesis and Catalysis

Future Directions

Fluopicolide has been shown to be effective at controlling various diseases caused by oomycetes . As of 2007, it was only available commercially as a co-formulation with Fosetyl-Al for use in vines (as Profiler) and as a co-formulation with propamocarb for use on potatoes and vegetables (as Infinito) . Other products were in development . This suggests that there may be potential for further development and application of this compound in the future.

Mechanism of Action

Target of Action

The primary target of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide, also known as Fluopicolide, is the cytoskeleton of oomycetes . The cytoskeleton is a complex network of interlinking filaments and tubules that extend throughout the cytoplasm of cells. It plays a crucial role in maintaining cell shape, enabling cellular motion, and facilitating intracellular transport .

Mode of Action

2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide interacts with its targets by affecting spectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins are essential for the stability and flexibility of the cytoskeleton. By interacting with these proteins, 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide disrupts the normal functioning of the cytoskeleton .

Biochemical Pathways

The disruption of the cytoskeleton affects several biochemical pathways. It inhibits the growth of oomycetes strains that are resistant to other fungicides such as phenylamides, strobilurin, dimethomorph, and iprovalicarb . This inhibition affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Pharmacokinetics

This movement pattern influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and subsequently its bioavailability .

Result of Action

The molecular and cellular effects of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide’s action include the inhibition of oomycetes growth and the disruption of their life cycle. This results in effective control of diseases caused by oomycetes such as late blight of potato .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide. For instance, the compound’s movement through the xylem suggests that it may be more effective in environments where the xylem can easily transport it towards the tips of stems

properties

IUPAC Name |

2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3F3N2O/c1-7(13-11(18)5-8(6-22-13)15(19,20)21)23-14(24)12-9(16)3-2-4-10(12)17/h2-7H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMJMNBIQHBBDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-methyl-2-[({[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B2570930.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2570931.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)

![1,7-bis(2-methoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2570937.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2570939.png)

![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2570945.png)

![N-(4-{4-[(dimethylamino)methyl]piperidin-1-yl}phenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2570949.png)